O-Butyl phosphorothioate
Description
Historical Context of Organothiophosphate Chemistry
The journey into the world of organophosphorus compounds began in the early 19th century. nih.gov The initial explorations were centered around the synthesis of "ethers" from ethanol (B145695) and various acids, a pursuit that laid the groundwork for future discoveries. nih.gov A significant milestone was achieved in 1848 with the first synthesis of a neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP). ingentaconnect.com The period following this discovery, particularly after Williamson's elucidation of ether formation in 1851, saw a rapid expansion in the synthesis of various organophosphates. nih.govingentaconnect.com
The introduction of sulfur into these organophosphate structures, giving rise to organothiophosphates, marked a pivotal development. These compounds, including phosphorothioates, quickly found applications in various fields, notably as pesticides. revistamedicinamilitara.ro The work of scientists like Gerhard Schrader in the 1930s was instrumental in developing organophosphate insecticides, which offered a more effective alternative to the arsenic-based pesticides used at the time. wikipedia.org This era also saw the parallel development of organophosphates as potential chemical warfare agents, highlighting the dual-use nature of this chemical class. revistamedicinamilitara.rowikipedia.org The synthesis of phosphorothioates has since evolved, with various methods being developed, including the reaction of dialkyl phosphites with sulfur-containing reagents and the condensation of phosphorochloridates with thiols. nih.gov
Contemporary Relevance of Phosphorothioate (B77711) Esters in Chemical Science
Phosphorothioate esters continue to be of significant interest in modern chemical science due to their versatile reactivity and wide-ranging applications. researchgate.net Their general structure, R2P(O)SR', allows for a variety of chemical transformations involving both the phosphorus and sulfur atoms. researchgate.net This reactivity makes them valuable as synthetic intermediates for creating other important phosphorus and sulfur-containing molecules. researchgate.net
A key area of application for phosphorothioate esters is in the field of medicinal chemistry and molecular biology. The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone of DNA or RNA is replaced with sulfur, confers resistance to nuclease degradation. acs.orgumich.edu This property is crucial for the development of therapeutic oligonucleotides, such as antisense therapies. acs.orgatamanchemicals.com Furthermore, phosphorothioates serve as important tools in studying the mechanisms of enzymatic reactions involving phosphoryl transfer. acs.org
Beyond their biological applications, phosphorothioate esters are used in various industrial processes. For instance, some are utilized as additives in lubricants and hydraulic fluids. chemicalbook.com Their unique properties have also led to their investigation as flame retardants and plasticizers. wikipedia.org The discovery of various organothiophosphate esters, including those with butyl groups, in environmental samples like river water underscores their prevalence and the need for continued research into their environmental fate and behavior. nih.gov
Research Trajectory and Unexplored Facets of O-Butyl Phosphorothioate Systems
Current research on this compound and its analogues is multifaceted. One significant area of investigation is the development of more efficient and environmentally friendly synthetic methods. Recent advancements include the use of microwave-assisted synthesis and ionic liquids as green solvents to improve reaction yields and reduce waste. nih.gov For example, a method for preparing phosphorothioates through a one-pot reaction of alkyl halides with diethyl phosphite (B83602) in the presence of triethylamine/sulfur/and acidic alumina (B75360) under solvent-free microwave irradiation has been reported. beilstein-journals.org
Another active area of research involves exploring the unique reactivity of the P-S bond in phosphorothioates. researchgate.net This includes studying anionic rearrangements, the formation of sulfur-containing heterocycles, and metal-catalyzed reactions. researchgate.net Understanding these fundamental reactions opens up new possibilities for the synthesis of complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93913-75-8 |
|---|---|
Molecular Formula |
C4H9O3PS-2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
butoxy-dioxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H2,5,6,9)/p-2 |
InChI Key |
LMZSPXZNYGLPAV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=S)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for O Butyl Phosphorothioate and Its Analogues
Strategies for P-S Bond Formation
The creation of the P-S bond is a cornerstone of phosphorothioate (B77711) synthesis. Several distinct approaches have been established, each with its own set of advantages and applications.
Phosphite (B83602) triesters, with the general formula P(OR)₃, are versatile reagents in organophosphorus chemistry. wikipedia.org Their conversion to phosphorothioates is a common and effective strategy. This transformation is fundamentally an oxidation reaction where a sulfur atom is added to the phosphorus center. wikipedia.org
A typical method involves the reaction of a phosphite triester with elemental sulfur. This reaction is often facilitated by a base and can proceed under mild conditions. For instance, tri-n-butyl phosphite can be reacted with sulfur in the presence of a suitable solvent to yield the corresponding phosphorothioate. google.com
Another approach utilizes the reaction of phosphite triesters with sulfenyl chlorides or related sulfur-transfer reagents. nih.gov The reaction of trichloroisocyanuric acid with a thiol, followed by the addition of a trialkyl phosphite, provides a route to phosphorothioate compounds at room temperature. google.com
The Michaelis-Arbuzov reaction, a cornerstone of phosphorus chemistry, can also be adapted for phosphorothioate synthesis. wikipedia.org While traditionally used to form phosphonates, modifications of this reaction can lead to the formation of P-S bonds.
The following table summarizes selected reactions involving phosphite triesters for the synthesis of phosphorothioates.
| Reactants | Reagents/Conditions | Product Type | Reference |
| p-methylthiophenol, trichloroisocyanuric acid, tri-n-butyl phosphite | Acetonitrile (B52724), room temperature | O,O-di-n-butyl-S-p-tolylthiophosphate | google.com |
| Diethyl phosphite, sulfur, triethylamine | Alumina (B75360), microwave irradiation | Triethylammonium (B8662869) O,O'-diethyl thiophosphate | nih.gov |
| Phosphorus trichloride, ethanol (B145695) | Presence of an amine base | Triethyl phosphite | wikipedia.org |
The alkylation of thiophosphate salts is a direct and widely used method for the synthesis of S-alkyl phosphorothioates. nih.govnih.gov This reaction involves the nucleophilic attack of the sulfur atom of a thiophosphate anion on an alkyl halide or another suitable electrophile.
The ambident nature of the thiophosphate anion, possessing both sulfur and oxygen nucleophilic centers, can sometimes lead to a mixture of S- and O-alkylated products. However, S-alkylation is generally favored, particularly with soft electrophiles like alkyl halides. nih.govresearchgate.netbeilstein-journals.org For example, the reaction of ammonium (B1175870) O,O'-diethyl thiophosphate with benzyl (B1604629) halides results exclusively in the S-alkylation product. nih.govresearchgate.netbeilstein-journals.org In contrast, reaction with a hard electrophile like benzoyl chloride leads to O-acylation. nih.govbeilstein-journals.org
Microwave-assisted synthesis has been shown to be a highly efficient method for the S-alkylation of thiophosphates, offering rapid and clean reactions with good yields. niscpr.res.in This technique often allows for solvent-free conditions, further enhancing its appeal from a green chemistry perspective. nih.govbeilstein-journals.org
A study on the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base provides a direct route to phosphorothioates through the formation of an O,O'-dialkyl thiophosphate anion, which then undergoes S-alkylation. nih.govresearchgate.net
The table below presents examples of alkylation reactions using thiophosphate salts.
| Thiophosphate Salt | Alkylating Agent | Conditions | Product | Reference |
| Ammonium O,O'-diethyl thiophosphate | Benzyl bromide | Various solvents | S-benzyl-O,O'-diethyl phosphorothioate | nih.govresearchgate.net |
| Triethylammonium O,O'-diethyl thiophosphate | 1-Butyl bromide | Microwave irradiation | S-butyl-O,O'-diethyl phosphorothioate | nih.gov |
| O,O'-dialkyl thiophosphate salt | Alkyl halide | Microwave irradiation | S-alkylated thiophosphate | niscpr.res.in |
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of P-S bonds, offering alternative pathways to traditional methods. rsc.orgorganic-chemistry.org These reactions often involve the coupling of H-phosphonates, thiols, or their derivatives.
Palladium catalysts have been successfully employed for the dehydrogenative phosphorylation of various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. organic-chemistry.org This method provides access to a range of phosphorothioates, including those with chiral phosphorus centers.
Copper(I) iodide has been utilized as a catalyst for the coupling of thiols with H-phosphonates in the presence of triethylamine. organic-chemistry.org This aerobic dehydrogenative coupling proceeds efficiently to afford the corresponding thiophosphates in good yields. More complex multicomponent reactions catalyzed by copper can form both P-S and C-S bonds in a single step from diaryliodonium or arenediazonium salts, elemental sulfur, and R₂P(O)H compounds. organic-chemistry.org
Gold-catalyzed cross-coupling reactions of phosphorothioates with alkenyl and aryl iodides have also been reported, providing a novel route to S-alkenyl and S-aryl phosphorothioates. rsc.orgnih.gov This methodology is significant as the direct cross-coupling of phosphorothioate salts with organohalides has been historically challenging, particularly with conventional palladium catalysts. rsc.orgnih.gov
The following table highlights some metal-catalyzed cross-coupling reactions for phosphorothioate synthesis.
| Reactants | Catalyst | Key Features | Reference |
| Thiols, H-phosphonates | Palladium complex | Dehydrogenative phosphorylation | organic-chemistry.org |
| Benzenethiols, H-phosphonates | Copper(I) iodide | Aerobic dehydrogenative coupling | organic-chemistry.org |
| Phosphorothioates, Alkenyl/Aryl iodides | Gold complex | Direct C(sp²)-S cross-coupling | rsc.orgnih.gov |
| Thiols, Phosphonates | Nickel(II) acetate (B1210297) / Y(OTf)₃ | Oxidative coupling with oxygen | organic-chemistry.org |
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Catalyst-free and solvent-free protocols for phosphorothioate synthesis align with these principles by reducing waste and avoiding the use of potentially toxic and expensive catalysts.
A notable catalyst-free method involves the P-S cross-coupling reaction of thiols with dialkyl phosphites using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reaction proceeds through the formation of a disulfide intermediate, which then undergoes nucleophilic substitution by the dialkyl phosphite to yield the phosphorothioate. thieme-connect.comthieme-connect.com This approach is convenient and provides good to moderate yields for a variety of substrates. organic-chemistry.org
Solvent-free synthesis of phosphinothioates, phosphonothioates, and phosphorothioates has also been achieved by directly reacting disulfides with diarylphosphine oxides, dialkylphosphites, and phosphinates. mdpi.com These reactions can be carried out by gentle heating or stirring at room temperature, often resulting in nearly quantitative yields of the target compounds. mdpi.com
Furthermore, microwave irradiation has been effectively used to promote solvent-free reactions. For example, a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, and sulfur on acidic alumina under microwave irradiation provides a simple and efficient route to phosphorothioates. nih.govbeilstein-journals.org
The table below summarizes some catalyst-free and solvent-free synthetic approaches.
| Reactants | Conditions | Key Features | Reference |
| Thiols, Dialkyl phosphites | DMSO (solvent and oxidant), 90 °C | Catalyst-free P-S coupling | thieme-connect.comthieme-connect.com |
| Disulfides, P(O)H compounds | Heating at 50 °C or room temperature | Solvent-free, catalyst-free | mdpi.com |
| Alkyl halides, Diethyl phosphite, Sulfur, Triethylamine | Acidic alumina, microwave irradiation | Solvent-free, one-pot reaction | nih.govbeilstein-journals.org |
Solid-Phase Synthesis Techniques for Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are of significant interest in the development of therapeutic agents. royalsocietypublishing.orgresearchgate.net Their synthesis is typically carried out using solid-phase techniques, which allow for the stepwise assembly of the oligonucleotide chain on a solid support. researchgate.nettandfonline.com
The most common method for synthesizing phosphorothioate oligonucleotides is the phosphoramidite (B1245037) approach. researchgate.nettandfonline.com This involves a four-step cycle of detritylation, coupling, sulfurization, and capping. The key step for introducing the phosphorothioate linkage is sulfurization, where a phosphite triester intermediate is converted to a phosphorothioate triester using a sulfur-transfer reagent. tandfonline.com A variety of sulfurizing agents have been developed for this purpose, including 3-H-1,2-benzodithiol-3-one 1,1-dioxide and diethyldithiocarbonate disulfide (DDD). tandfonline.com
The H-phosphonate method offers an alternative to the phosphoramidite approach for oligonucleotide synthesis. umich.edu This method involves the condensation of a protected nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a support-bound nucleoside. umich.edu A key advantage of the H-phosphonate approach is that the internucleoside H-phosphonate linkages are stable throughout the chain elongation process. nih.gov
After the desired oligonucleotide sequence has been assembled, all the H-phosphonate linkages are oxidized in a single step. umich.edu To create phosphorothioate linkages, this oxidation step is replaced by a sulfurization step. umich.edursc.orgrsc.org This allows for the synthesis of oligonucleotides with all phosphorothioate linkages or a mix of phosphorothioate and phosphodiester linkages. nih.govmdpi.comdoaj.org
The H-phosphonate chemistry has been successfully combined with phosphoramidite chemistry to create diversely modified oligonucleotide strands. nih.govmdpi.comdoaj.org For example, H-phosphonate and O-methyl-(H)-phosphinate internucleotide linkages can be selectively oxidized or sulfurized to produce various P-S and P-N modified oligonucleotides. mdpi.comdoaj.org
The following table provides an overview of the H-phosphonate approach for phosphorothioate oligonucleotide synthesis.
| Key Step | Description | Reference |
| Coupling | Condensation of a nucleoside H-phosphonate monoester with a support-bound nucleoside. | umich.edu |
| Sulfurization | Conversion of all internucleoside H-phosphonate linkages to phosphorothioate linkages in a single step after chain assembly. | umich.edursc.orgrsc.org |
| Chimeric Synthesis | Combination of H-phosphonate and phosphoramidite chemistries to create mixed backbone oligonucleotides. | nih.govmdpi.comdoaj.org |
Phosphoramidite Methodologies for Phosphorothioate Oligonucleotide Assembly
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, including those with phosphorothioate linkages, due to its high coupling efficiency and speed. wikipedia.org The process is typically performed on a solid support and involves a four-step cycle for each nucleotide addition:
De-blocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid. biotage.com
Coupling: The newly freed 5'-hydroxyl group reacts with a nucleoside phosphoramidite monomer in the presence of an activator, such as 1H-tetrazole, to form a phosphite triester linkage. biotage.com
Sulfurization: To create the phosphorothioate linkage, the unstable phosphite triester is treated with a sulfurizing agent. This step replaces the oxidation step used in the synthesis of natural phosphodiester bonds. beilstein-journals.org
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles. biotage.comdanaher.com
This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of nucleoside phosphoramidites as building blocks is crucial for improving the selectivity and rate of internucleosidic linkage formation. wikipedia.org
Control of Stereoselectivity in Phosphorothioate Linkage Formation
A key challenge in phosphorothioate synthesis is the creation of a chiral center at the phosphorus atom with each linkage, leading to a mixture of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages. umich.edu These diastereomers can have different biological properties. oup.com Consequently, significant research has focused on methods to control the stereochemistry of the phosphorothioate bond.
One of the pioneering methods for stereocontrolled synthesis utilizes P-diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. umich.eduresearchgate.net This approach, known as the oxathiaphospholane (B1262164) method, allows for the stereospecific synthesis of phosphorothioate linkages. umich.edu The process involves the condensation of these monomers under strongly basic conditions. researchgate.net While effective, this method is not directly compatible with standard phosphoramidite chemistry. researchgate.net
Other strategies to achieve stereocontrol include the use of chiral auxiliaries on the phosphoramidite monomer and enzymatic synthesis, which typically yields all-Rp-PS-oligos due to the stereoselectivity of DNA and RNA polymerases. umich.eduoup.com
| Method | Description | Stereoselectivity |
| Standard Phosphoramidite Synthesis | Standard chemical synthesis methods. | Produces a mixture of 2^n diastereomers (Rp and Sp). umich.edu |
| Oxathiaphospholane Method | Employs P-diastereomerically pure nucleoside oxathiaphospholane monomers. umich.edu | Allows for the preparation of stereodefined PS-oligos. umich.edu |
| Enzymatic Synthesis | Utilizes DNA and RNA polymerases. | Yields all-Rp-PS-oligos. umich.edu |
| Chiral Auxiliaries | Uses chiral molecules attached to the phosphoramidite to direct the stereochemical outcome. | Can produce either Rp or Sp enriched oligonucleotides. nih.gov |
Scalable Liquid-Phase Oligonucleotide Synthesis Enabled by Membranes
While solid-phase synthesis is dominant for lab-scale production, liquid-phase oligonucleotide synthesis (LPOS) offers advantages for large-scale manufacturing, including potentially unlimited scalability and reduced reagent consumption. acs.orgnih.gov In LPOS, the growing oligonucleotide is attached to a soluble support, such as polyethylene (B3416737) glycol (PEG). acs.orgnih.gov
A significant advancement in LPOS is the development of one-pot synthesis routes, which integrate the coupling, sulfurization, and detritylation steps, followed by a single purification step per cycle. figshare.com This approach minimizes labor-intensive precipitation steps and reduces product loss. nih.gov
The integration of organic solvent resistant (OSR) ceramic membranes further enhances LPOS by enabling efficient purification of the intermediate products. figshare.com These membranes selectively retain the growing oligonucleotide on its soluble support while allowing smaller reaction byproducts to be filtered out. figshare.com This membrane-enabled, one-pot LPOS represents a promising alternative to solid-phase synthesis for the large-scale production of therapeutic oligonucleotides. figshare.com
| Synthesis Platform | Key Features | Advantages |
| Solid-Phase Oligonucleotide Synthesis (SPOS) | Oligonucleotide is grown on an insoluble solid support. | High efficiency and automation for lab-scale. acs.org |
| Liquid-Phase Oligonucleotide Synthesis (LPOS) | Oligonucleotide is grown on a soluble polymer support. | Scalability, lower reagent excess. acs.orgnih.gov |
| One-Pot LPOS with Membranes | Integrates synthesis steps into a one-pot process with membrane-based purification. figshare.com | Increased purity and yield, reduced cycle times and waste. figshare.com |
Protective Group Strategies in O-Butyl Phosphorothioate Synthesis
Design and Application of Thermo-Labile Protecting Groups (e.g., 4-Methylthio-1-butyl group)
Thermo-labile protecting groups (TPGs) are an important class of protecting groups that can be removed by heating, offering a mild deprotection method. wikipedia.org These are particularly useful for sensitive oligonucleotides. The design of these groups often involves creating a structure that can undergo an intramolecular cyclization upon heating, leading to the cleavage of the protecting group. wikipedia.org
The 4-hydroxy-1-butyl group is a well-studied thermolabile group for protecting the phosphorothioate linkage. eurofinsus.comeurofinsus.com Its deprotection is expected to proceed via an intramolecular cyclodeesterification pathway. eurofinsus.com While direct information on the 4-methylthio-1-butyl group is less prevalent in the provided context, its structural similarity to the 4-hydroxy-1-butyl group suggests a similar design principle. The thermolytic properties can be tuned by modifying the structure of the protecting group, allowing for the design of prodrugs with varying rates of active compound release. eurofinsus.com The use of such groups allows for the synthesis of functionalized oligonucleotides that can be activated under specific conditions. eurofinsus.comeurofinsus.com
Mechanisms of Protective Group Cleavage
The final step in oligonucleotide synthesis is the removal of all protecting groups to yield the final, biologically active molecule. phusachem.com The mechanisms of cleavage depend on the specific protecting groups used.
Base-Labile Groups: Protecting groups on the exocyclic amines of nucleobases (e.g., benzoyl on adenine (B156593) and cytosine, isobutyryl on guanine) are typically removed by treatment with a basic solution, such as concentrated ammonium hydroxide (B78521), often with heating. biotage.comatdbio.com
Phosphate Protecting Groups: The 2-cyanoethyl group, commonly used to protect the phosphate/phosphorothioate backbone, is removed via a β-elimination reaction in the presence of a mild base. phusachem.comatdbio.com This reaction can generate acrylonitrile (B1666552) as a byproduct, which can potentially modify the oligonucleotide if not properly managed. phusachem.com
Thermo-Labile Groups: As discussed, groups like the 4-hydroxy-1-butyl group are cleaved through a heat-induced intramolecular cyclodeesterification process. eurofinsus.com The rate of this cleavage can be controlled by the specific structure of the TPG and the conditions applied. eurofinsus.com
Support Linker Cleavage: The oligonucleotide is cleaved from the solid support, which is typically achieved by hydrolysis of an ester linkage using a strong base like ammonium hydroxide. phusachem.com
Synthesis of Functionalized and Modified this compound Derivatives
The synthesis of functionalized and modified this compound derivatives is crucial for developing compounds with tailored properties. A variety of methods exist to introduce functional groups onto the phosphorothioate backbone.
One versatile method involves the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives with trimethyl phosphite. researchgate.netpg.edu.pl This reaction proceeds in high yields and is compatible with various functional groups, including unprotected hydroxyl and carboxyl groups. pg.edu.pl This approach allows for the preparation of a wide range of functionalized phosphorothioates. researchgate.net
Incorporation of O-Butyl and other Alkyl Moieties
The introduction of O-alkyl groups, such as the O-butyl moiety, onto a phosphorothioate backbone is a fundamental transformation in organophosphorus chemistry. These methods often involve the reaction of a phosphorus-containing electrophile with an alcohol or the alkylation of a phosphorothioic acid derivative.
One established method involves the condensation of asymmetric thiophosphoryl chlorides with oximes in the presence of sodium hydroxide powder and acetonitrile, which has been used to synthesize a series of O-alkyl and O-aryl phosphorothioates. tandfonline.com Another approach focuses on creating functionalized alkyl esters, such as in the synthesis of thermolytic CpG-containing DNA oligonucleotides. eurofinsus.com In this context, deoxyribonucleoside phosphoramidites functionalized with a 4-hydroxy-1-butyl group have been used. eurofinsus.com The resulting 4-hydroxy-1-butyl phosphorothioate triester can undergo intramolecular cyclodeesterification under specific conditions. eurofinsus.com
The reactivity in these synthetic approaches can be influenced by the steric hindrance of the alkyl groups. For instance, in the S-arylation of phosphorothioate diesters, while various O,O-dialkyl substrates react effectively, the very sterically hindered O,O-di-tert-butyl phosphorothioate was found to be completely unreactive under the tested conditions. acs.org
A stereospecific synthesis for optically active dialkyl S-alkyl phosphorothioates has also been developed, starting from optically active cyclic esters prepared from ephedrine (B3423809) and thiophosphoryl chloride (PSCl₃). rsc.org This sequence allows for the isolation of products with a defined absolute configuration at the phosphorus center. rsc.org
Synthesis of S-Butyl Phosphorothioate and Related Thioethers
The synthesis of S-alkyl phosphorothioates, where the alkyl group is directly attached to the sulfur atom, represents an important class of isomers. Specific methods have been developed for the preparation of S-butyl phosphorothioate and its analogues.
A direct and efficient one-pot method involves the reaction of alkyl halides with diethyl phosphite in the presence of a triethylamine/sulfur/alumina mixture under solvent-free microwave irradiation. beilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds via the S-alkylation of the in situ-generated triethylammonium O,O'-diethyl thiophosphate. beilstein-journals.orgnih.gov This method has been successfully applied to a range of alkyl halides, including 1-bromobutane, to produce the corresponding S-alkyl phosphorothioates in good yields. nih.govbeilstein-journals.org
Table 1: Synthesis of S-Alkyl Phosphorothioates via Microwave-Assisted Reaction nih.gov
| Alkyl Group (R) | Halide (X) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Phenylmethyl | Br | 3 | 62 |
| 1-Butyl | Br | 2 | 76 |
Data sourced from a study on the microwave-assisted synthesis of phosphorothioates under solvent-free conditions.
Another classical approach for preparing mono-S-butyl phosphorothioate involves the phosphorylation of butanethiol using phosphorus oxychloride (POCl₃) in a mixture of pyridine (B92270) and benzene (B151609). asianpubs.org Furthermore, S-butyl phosphorothioates can be synthesized from various phosphites and dibutyl sulfoxide, activated by cyanuric chloride. researchgate.net
Related thioethers can also be synthesized from phosphorothioate esters. A method for producing allylic thioethers proceeds through the reaction of an allylic phosphorothioate ester with an alcohol in the presence of an exogenous alkoxide. nih.govacs.org This process involves a nucleophilic attack on the phosphorothioate ester by the alkoxide, generating a thiolate which then displaces a phosphate intermediate to furnish the thioether. acs.org
Preparation of Unsymmetrical Organophosphorus Disulfides
Unsymmetrical organophosphorus disulfides, characterized by a P(O)-S-S-R linkage, are valuable compounds with applications in pesticide development and as synthetic intermediates. The primary challenge in their synthesis is avoiding the formation of symmetrical homodimers.
A recently developed sulfur-mediated umpolung strategy provides a mild method for synthesizing these compounds. rsc.orgnih.govrsc.org This approach employs the reaction of N-thiosuccinimides with O,O-diethyl phosphorothioic acid ((EtO)₂P(O)SH). rsc.orgnih.gov The phosphorothioic acid, acting as a pronucleophile, converts the N-thiosuccinimide into the desired unsymmetrical phosphorus disulfide. rsc.orgnih.gov This protocol is notable for its catalyst- and additive-free conditions and the use of ethanol as a renewable solvent. rsc.orgnih.gov The synthetic utility of these disulfides has been demonstrated in the efficient thiolation of various nucleophiles. rsc.org
Another effective method is based on the use of organophosphorus sulfenyl bromides as versatile activating agents. organic-chemistry.orgtandfonline.com These sulfenyl bromides are readily prepared from bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide. tandfonline.com The subsequent reaction with a thiol under mild conditions yields the unsymmetrical disulfide. organic-chemistry.orgtandfonline.com This strategy has been successfully applied to the functionalization of L-cysteine derivatives. tandfonline.com
Table 2: Examples of Unsymmetrical Disulfide Synthesis
| Starting Thiol | Activating Agent | Product Type | Reference |
|---|---|---|---|
| Various Thiols | N-Thiosuccinimides / (EtO)₂P(O)SH | O,O-Diethyl S-Alkyl/Aryl Phosphorodithioate | rsc.org |
| 1-Dodecanethiol | Organophosphorus Sulfenyl Bromide | 5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl-2-disulfanyl derivative | tandfonline.com |
Isotope Labeling Strategies (e.g., ³⁴S-Labeled Phosphorothioates)
Isotope labeling is an indispensable tool in drug discovery and metabolic studies. For phosphorothioates, stable isotope labeling with ³⁴S offers a significant advantage for mass spectrometry-based assays, as it provides a mass shift of at least three units from the parent compound. researchgate.net
A versatile and highly efficient method has been developed for the synthesis of ³⁴S-labeled phosphorothioate oligonucleotides. d-nb.infoscienceopen.comnih.govchemistryviews.org The key to this method is the preparation of a ³⁴S-labeled sulfur-transfer reagent, phenylacetyl disulfide (³⁴S-PADS). d-nb.infoscienceopen.com The synthesis of ³⁴S-PADS is achieved in a two-step, one-pot procedure starting from ³⁴S-enriched elemental sulfur (³⁴S₈). nih.govchemistryviews.org The process involves the reduction of elemental sulfur with Super-Hydride (lithium triethylborohydride) to form lithium disulfide, which is then treated in situ with phenylacetyl chloride to yield ³⁴S-PADS with high efficiency. nih.govchemistryviews.org This reagent can then be used in standard automated solid-phase oligonucleotide synthesis to introduce the ³⁴S-labeled phosphorothioate linkages. d-nb.infonih.gov
This labeling strategy is shown to be robust, with the resulting ³⁴S-labeled oligonucleotides retaining the same physicochemical and biological properties as their unlabeled counterparts. scienceopen.comnih.gov An alternative procedure involves the direct oxidation of phosphites to [³⁴S]phosphorothioates using elemental ³⁴S without isotopic dilution. researchgate.netiaea.org These methods provide crucial tools for the accurate quantification and study of phosphorothioate-based therapeutics. ki.se
Reaction Mechanisms and Kinetic Studies of O Butyl Phosphorothioate Systems
Phospho Group Transfer Mechanisms
The transfer of a phospho group from a phosphorothioate (B77711) triester, such as O-Butyl phosphorothioate, generally follows one of three primary mechanistic pathways: a stepwise associative mechanism, a concerted S_N2-like mechanism, or a stepwise dissociative mechanism. nih.gov The preferred pathway is influenced by factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent.
The concerted mechanism, designated as [A_N D_N], is analogous to the S_N2 reaction in carbon chemistry. In this pathway, the formation of the bond to the incoming nucleophile and the cleavage of the bond to the leaving group occur simultaneously in a single kinetic step. nih.gov The reaction proceeds through a single transition state where the phosphorus atom is pentacoordinate, but this structure does not represent a stable intermediate. researchgate.net Linear free-energy relationships suggest that reactions of phosphorothioate diesters and triesters with good leaving groups often proceed through a concerted mechanism. bibliotekanauki.pl Kinetic studies on aryl dimethylphosphinothioates with oxygen nucleophiles are also known to proceed via a concerted mechanism. nih.gov The transition state in a concerted reaction can be described as "tight" or "loose," referring to the extent of bond formation and cleavage.
The dissociative mechanism, or [D_N + A_N], is a stepwise process initiated by the rate-limiting cleavage of the bond to the leaving group. nih.gov This step results in the formation of a highly reactive, short-lived metaphosphate-like intermediate. This intermediate is trigonal planar and highly electrophilic. In a subsequent, rapid step, this intermediate is captured by the nucleophile to form the final product. nih.gov This pathway is more common for phosphomonoesters, particularly those reacting as dianions, which proceed through a loose transition state with significant dissociative character. nih.govstanford.edu The hydrolysis of certain phosphorothioate monoesters is also believed to involve a thiometaphosphate intermediate. bibliotekanauki.pl
| Mechanism Type | Key Feature | Intermediate/Transition State | Common Substrates |
|---|---|---|---|
| Stepwise Associative ([A_N + D_N]) | Two-step process with a stable intermediate. nih.govresearchgate.net | Pentacoordinate Intermediate. nih.gov | Systems with strong nucleophiles. |
| Concerted ([A_N D_N]) | Single-step process. nih.gov | Single Pentacoordinate Transition State. researchgate.net | Phosphorothioate diesters and triesters. bibliotekanauki.pl |
| Dissociative ([D_N + A_N]) | Two-step process with a reactive intermediate. nih.gov | Metaphosphate-like Intermediate. nih.gov | Phosphomonoester dianions. nih.govstanford.edu |
Thio Effect in Phosphoryl and Thiophosphoryl Transfer Reactions
The "thio effect" refers to the change in reaction rate observed when a non-bridging oxygen atom in a phosphate (B84403) ester is substituted with a sulfur atom to form a phosphorothioate. rutgers.eduresearchgate.net This substitution can either accelerate or decelerate the reaction, depending on the mechanism. The ratio of the rate constant for the phosphate (P=O) reaction to that of the phosphorothioate (P=S) reaction (k_O/k_S) is used to quantify this effect.
The electronic properties of oxygen and sulfur are key to understanding the thio effect. Oxygen is more electronegative than sulfur, which has several consequences. The lower electronegativity of sulfur means it is a better electron donor to the phosphorus center. stanford.edu This increased electron donation can stabilize a positive charge buildup on the phosphorus atom or destabilize a negative charge.
In dissociative (S_N1-like) reactions, the transition state involves significant P-O (leaving group) bond cleavage and develops positive character at the phosphorus center. The electron-donating sulfur atom stabilizes this transition state, leading to a rate enhancement. Consequently, for dissociative mechanisms, the k_O/k_S ratio is typically less than 1. stanford.eduresearchgate.net Conversely, in associative (S_N2-like) reactions, a negative charge accumulates on the phosphorus atom in the pentacoordinate transition state. The electron-donating sulfur atom destabilizes this transition state, leading to a decrease in the reaction rate. For associative mechanisms, the k_O/k_S ratio is generally greater than 1. stanford.eduresearchgate.net
The nature of the bond between phosphorus and the non-bridging oxygen or sulfur atom significantly influences reactivity. The P=O bond in a phosphate is highly polarized, with a substantial partial positive charge on the phosphorus atom and a partial negative charge on the oxygen. This makes the phosphorus atom a hard electrophile.
When sulfur replaces oxygen, the P=S bond is less polarized and has more covalent double-bond character. acs.org The negative charge in a phosphorothioate anion is more localized on the sulfur atom. acs.org This difference in polarization and charge distribution affects the electrophilicity of the phosphorus center. The reduced positive charge on the phosphorus in a phosphorothioate makes it a softer electrophile compared to its phosphate counterpart. This change influences its interaction with nucleophiles and can alter the reaction kinetics. For instance, in reactions proceeding through a dissociative transition state, the greater ability of the P=S bond to delocalize charge via its more pronounced double-bond character contributes to the observed rate acceleration. stanford.edu
| Reaction Type | Mechanism | Thio Effect (k_O/k_S) | Rationale |
|---|---|---|---|
| Phosphomonoester Hydrolysis | Dissociative. stanford.edu | < 1 (e.g., 0.01-0.1). stanford.edu | Electron-donating sulfur stabilizes the dissociative transition state. stanford.eduresearchgate.net |
| Phosphotriester Hydrolysis | Associative. researchgate.net | > 1 (e.g., 10-160). researchgate.net | Electron-donating sulfur destabilizes the associative transition state. stanford.eduresearchgate.net |
Electrophilicity of the Phosphorus Atom in Thiophosphoryl Groups
The electrophilicity of the phosphorus atom is a critical factor governing the reactivity of organophosphorus compounds. In thiophosphoryl groups (P=S), such as that in this compound, the nature of the phosphorus center is distinct from its oxygen analogue in a phosphoryl group (P=O). Several factors contribute to this difference, including the electronegativity of the attached atoms, bond polarization, and the potential for d-orbital participation. nih.gov
The relative electrophilicity of the phosphorus atom in phosphoryl versus thiophosphory groups has been a subject of extensive study. nih.gov Theoretical and experimental work on compounds like thiophosphoryl fluoride (B91410) (PSF₃) suggests that its phosphorus atom is at least as electrophilic as that in phosphoryl fluoride (POF₃). wikipedia.org The reactivity of the thiophosphoryl group can be understood using Pearson's Hard and Soft Acids and Bases (HSAB) theory. capes.gov.br The thiophosphoryl sulfur atom is a "soft base," which reacts preferentially with "soft" electrophiles. Conversely, the phosphorus atom acts as a "hard acid" center. When the soft sulfur atom engages in a nucleophilic attack, it leads to a decrease in the charge density of the phosphorus atom, thereby making the phosphorus center more susceptible to a subsequent nucleophilic attack. capes.gov.br This principle underpins several characteristic reactions of thiophosphates. capes.gov.br
The table below summarizes the substituent constants for various phosphorus-containing groups, illustrating the electronic effects on an aromatic ring. The σI constant reflects the inductive effect, while σR⁰ indicates the resonance effect.
| Group | σI | σR⁰ |
| P(S)Cl₂ | 0.44 | 0.22 |
| P(S)Me₂ | 0.16 | 0.16 |
| P(S)Ph₂ | 0.10 | 0.13 |
| P(S)(OEt)₂ | -0.01 | 0.13 |
| P(O)Cl₂ | 0.52 | 0.23 |
| P(O)(OEt)₂ | 0.00 | 0.14 |
| Data sourced from studies on substituted benzene (B151609) derivatives, providing insight into the electronic properties of phosphorus groups. cdnsciencepub.com |
Solvent and Solvation Effects on Reactivity and Mechanistic Pathways
Solvent properties play a pivotal role in dictating the reaction rates and even altering the mechanistic pathways of phosphorothioate systems. nih.govresearchgate.net The effects are particularly pronounced in phospho group transfer reactions, where changes in solvent polarity can shift the stability of the ground state and the transition state, leading to significant changes in reactivity. nih.govresearchgate.netacs.org
For phosphorothioate monoesters, the reaction mechanism can change dramatically when the solvent is altered from water to less polar organic solvents. nih.govfrontiersin.org For instance, the hydrolysis of the p-nitrophenyl phosphorothioate (pNPPT) dianion in water proceeds through a concerted, S_N2-like [A_N D_N] mechanism. nih.gov However, in less polar solvents like tert-butyl alcohol, the mechanism shifts to a stepwise, dissociative S_N1-like [D_N + A_N] pathway. nih.govfrontiersin.org This change is supported by higher activation entropy values in alcohols compared to water, which is consistent with a unimolecular rate-determining step. nih.gov The dissociative mechanism involves the formation of a free thiometaphosphate anion intermediate. nih.gov
The use of dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), as co-solvents with water can lead to massive rate accelerations. nih.gov The hydrolysis rate of the pNPPT dianion increases by nearly 10⁷-fold when the solvent is changed from pure water to 95% aqueous DMSO. acs.org This dramatic increase is attributed to a lower enthalpy of activation in the mixed solvent, as the less effective solvation of the anionic ground state by DMSO raises its energy, thereby reducing the activation barrier. acs.org
The choice of solvent also influences the regioselectivity of reactions involving ambident thiophosphate nucleophiles. In reactions with alkyl halides (soft electrophiles), the softer sulfur atom is preferentially alkylated, regardless of whether the solvent is protic or aprotic. beilstein-journals.orgbeilstein-journals.org However, when reacting with a hard electrophile like benzoyl chloride, the harder oxygen atom can be acylated, demonstrating how the electrophile's nature, in concert with the solvent environment, directs the reaction outcome. beilstein-journals.orgbeilstein-journals.org
The following table illustrates the profound effect of solvent composition on the hydrolysis rate of a phosphorothioate dianion.
| Solvent Composition | Relative Rate Constant | Mechanism Type |
| Water | 1 | Concerted (S_N2-like) nih.gov |
| tert-Butyl Alcohol | High | Dissociative (S_N1-like) nih.gov |
| 95% DMSO / 5% Water | ~10,000,000 | Concerted (S_N2-like) acs.org |
| This table demonstrates the change in reaction rate and mechanism for p-nitrophenyl phosphorothioate dianion hydrolysis based on the solvent system. |
Hydrolysis and Degradation Mechanisms
The hydrolysis of this compound and related compounds is a fundamental degradation pathway, the mechanism of which is sensitive to factors like pH and the specific structure of the molecule. acs.orgacs.org Generally, phosphorothioates exhibit greater resistance to hydrolysis compared to their phosphate (P=O) analogues, a stability conferred by the P=S bond.
The pH of the medium strongly influences hydrolysis rates. For p-nitrophenyl phosphorothioate (pNPPT), the hydrolysis profile mirrors that of typical phosphate monoesters, with the monoanionic species being the most reactive. acs.org The free energy of activation for the hydrolysis of the pNPPT monoanion is significantly lower than for its dianion (22.2 kcal/mol vs. 27.9 kcal/mol in water), making it the dominant reacting species under appropriate pH conditions. acs.org
Mechanistically, the hydrolysis of the pNPPT dianion proceeds via a fully dissociative (S_N1-like) pathway, which is entropically favored. acs.org In contrast, the more reactive monoanion hydrolyzes through a pathway that is enthalpically favored. acs.org Quantum chemical studies have confirmed that for phosphotriesters, alternative reaction pathways to the commonly accepted S_N2-like direct displacement can occur during alkaline hydrolysis of both P–O and P–S bonds. acs.org
Besides direct hydrolysis, oxidative degradation is another important pathway. The thiophosphate (P=S) moiety can be oxidized by agents like aqueous chlorine (hypochlorous acid) to form the corresponding oxon (P=O) analogue. acs.org This oxon intermediate is often more susceptible to hydrolysis than the parent phosphorothioate. acs.org Similarly, reactive oxygen species like HOCl can attack the sulfur atom in phosphorothioate-modified DNA, leading to desulfuration and subsequent strand breaks. nih.gov
The kinetic parameters for the hydrolysis of a model phosphorothioate are presented below, highlighting the differences between the monoanion and dianion species.
| Species | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | Relative Rate (vs. pNPP) |
| pNPPT Monoanion | 22.2 | - | - | 1380 |
| pNPPT Dianion | 27.9 | 37.0 | - | 12.6 |
| Activation parameters for the hydrolysis of p-nitrophenyl phosphorothioate (pNPPT) in water at 39°C, compared to its phosphate analogue (pNPP). acs.orgfrontiersin.org |
Analytical Methodologies for O Butyl Phosphorothioate Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating O-Butyl phosphorothioate (B77711) from complex matrices and resolving it from related impurities or degradation products. The selection of a specific technique is contingent on the analyte's properties and the analytical objective.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of phosphorothioates. nih.govbohrium.com This method offers both the separation capabilities of liquid chromatography and the specificity and sensitivity of mass spectrometry. For phosphorothioate compounds, ion-pair reversed-phase (IP-RP) HPLC is a common approach. bohrium.com This technique utilizes alkylamines as ion-pairing reagents in the mobile phase, which interact with the negatively charged phosphorothioate moiety to improve retention on non-polar stationary phases (like C18). acs.orgacs.org
The use of high-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) or Orbitrap-based systems, allows for highly accurate mass measurements of the parent ion and its fragments. nih.govbohrium.com This capability is critical for confirming the elemental composition of the molecule and identifying unknown impurities with a high degree of confidence. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated parent ion and analyzing the resulting product ions, which helps in the definitive identification of the compound and its metabolites or degradants. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique well-suited for analytes that are volatile and thermally stable. researchgate.net However, compounds like O-Butyl phosphorothioate, which are polar and may exist as salts, generally exhibit low volatility, making them unsuitable for direct GC analysis. researchgate.netsigmaaldrich.com To overcome this limitation, a process known as derivatization is employed. sigmaaldrich.com
Derivatization chemically modifies the analyte to create a more volatile and thermally stable derivative that is "GC-amenable". sigmaaldrich.comyoutube.com For compounds containing active hydrogen atoms, such as those in hydroxyl, thiol, or amine groups that might be present on related impurities or degradation products, silylation is a common derivatization strategy. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and increasing volatility. sigmaaldrich.com The resulting volatile derivative can then be readily separated by GC and detected by various detectors, including a mass spectrometer (GC-MS), for identification and quantification.
Weak Anion Exchange Chromatography for Degradation Product Analysis
Weak anion exchange (WAX) chromatography is a highly effective technique for the separation of phosphorothioate degradation products. acs.org This method separates molecules based on the ionic interaction between the negatively charged phosphorothioate group and a positively charged stationary phase, such as one functionalized with diethylaminoethyl (DEAE) groups. nih.govacs.org
WAX chromatography has demonstrated a remarkable ability to separate and quantify key degradation products, including those arising from depurination, deamination, and the conversion of phosphorothioate linkages to standard phosphate (B84403) diesters. acs.orggoogle.com The separation is often enhanced by using mobile phases with high organic solvent content and chaotropic agents, which minimize secondary hydrophobic interactions that can cause peak broadening. sigmaaldrich.com The precise control of mobile phase composition, including salt concentration and pH, is critical for achieving optimal resolution between the parent compound and its closely related impurities. google.comsigmaaldrich.com
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters Gen-Pak FAX (4.6 × 100 mm, 2.5 µm) | nih.govacs.org |
| Stationary Phase | Diethylaminoethyl (DEAE) functionalized nonporous resin | nih.govacs.org |
| Mobile Phase A | 100% Water | nih.gov |
| Mobile Phase B (Eluent) | Aqueous buffer (e.g., 20 mM Na₃PO₄) with 1 M NaBr, 1 M Guanidinium Chloride (GnDCl), and 50-70% Methanol | nih.gov |
| Gradient | 50-90% B over 20-30 minutes | google.com |
| Flow Rate | 0.3–0.6 mL/min | google.com |
| Temperature | 50 °C | nih.govacs.org |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organophosphorus compounds. ³¹P NMR is particularly diagnostic for phosphorothioates. The substitution of a sulfur atom for a non-bridging oxygen in the phosphate backbone induces a significant downfield chemical shift in the ³¹P spectrum, allowing for clear differentiation between phosphorothioate and phosphate species. This makes ³¹P NMR a powerful tool for confirming the presence of the phosphorothioate moiety and detecting impurities such as phosphodiesters. google.com
¹H NMR spectroscopy provides detailed information about the proton environment within the molecule, including the butyl group of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, the precise structure of the alkyl group and its connectivity to the phosphorothioate core can be confirmed. Two-dimensional NMR techniques can further establish correlations between different nuclei to provide unambiguous structural assignments. acs.org
Mass Spectrometry (MS) for Molecular and Structural Elucidation
Mass spectrometry (MS) is a cornerstone of molecular analysis, providing essential information on molecular weight and structure. sigmaaldrich.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like phosphorothioates, allowing the intact molecule to be transferred into the gas phase for analysis, typically as a deprotonated ion [M-H]⁻ in negative ion mode. acs.orgacs.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govbohrium.com This accuracy enables the determination of the elemental formula, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized product. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the butyl group to the phosphorothioate core, providing definitive structural elucidation. nih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Assessment
Circular Dichroism (CD) spectroscopy is a valuable analytical tool for assessing the stereochemical composition of molecules containing chiral centers, such as the phosphorus atom in this compound and related phosphorothioated compounds. The substitution of a non-bridging oxygen atom with sulfur in the phosphate group creates a chiral center at the phosphorus atom, leading to the existence of R and S diastereomers. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides information about the molecule's three-dimensional structure and conformation in solution. nih.gov
Table 1: Application of CD Spectroscopy in Phosphorothioate Analysis
| Analytical Goal | CD Spectroscopy Application | Key Findings | Reference |
|---|---|---|---|
| Stereochemical Comparability | Monitoring batch-to-batch consistency of diastereomeric composition. | Able to detect changes in R/S composition, though with less sensitivity than LC-MS methods. | nih.gov |
| Conformational Analysis | Analyzing the solution conformation of phosphorothioate oligodeoxynucleotides (ODNs). | Spectra are highly dependent on ODN sequence and can indicate specific structures like B-form DNA or G-tetraplexes. | nih.gov |
| Ion Interaction Studies | Investigating conformational changes induced by divalent cations (e.g., Mg2+, Ca2+, Mn2+). | Revealed sequence-dependent and ion-specific structural responses, indicating unique solution conformations. | nih.gov |
Quantification Techniques in Various Matrices
Accurate quantification of phosphorothioates in diverse matrices is crucial for research and development. Various analytical methods have been developed, often relying on the combination of liquid chromatography for separation and mass spectrometry for sensitive detection.
One established method involves ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS). This technique has been successfully applied to quantify phosphorothioate oligonucleotides in biological matrices such as rat plasma. nih.gov The method typically involves solid-phase extraction (SPE) to isolate the analyte from the complex plasma matrix, followed by separation on a capillary column. nih.gov High-resolution tandem mass spectrometry is then used for detection, providing the necessary sensitivity and selectivity. nih.gov For a particular study, this assay demonstrated linearity over a concentration range of 100 to 1,000 nM with a limit of detection of 50 nM. nih.gov
Another advanced approach utilizes endonuclease digestion combined with ion pairing reversed-phase liquid chromatography coupled with cyclic ion mobility mass spectrometry (IPRP-LC/cIMS). acs.org This innovative methodology allows for the quantification of phosphorothioate isomers at a single-residue resolution within complex mixtures like CRISPR single guide RNA (sgRNA). acs.org Quantification is achieved through a two-step process where ion abundance is extracted first from the LC/MS chromatogram and then from the LC/cIMS two-dimensional ion mobiligram, demonstrating high sensitivity, precision, and accuracy. acs.org
Weak anion exchange (WAX) chromatography is another technique employed for the separation and quantification of phosphorothioate-related species, particularly after chemical derivatization of specific impurities. acs.org By preparing samples with known amounts of an impurity and analyzing them via WAX chromatography, an excellent linear relationship can be established between the spiked amount and the resulting UV area, enabling accurate quantification. acs.org
Table 2: Summary of Quantification Techniques for Phosphorothioates
| Technique | Matrix / Application | Key Parameters | Performance Metrics | Reference |
|---|---|---|---|---|
| Ion-Pair Reversed-Phase LC-MS/MS | Rat Plasma | Solid-phase extraction; monolithic capillary column; acetonitrile (B52724) gradients. | LOD: 50 nM; Linear Range: 100-1,000 nM; Precision/Accuracy: <10.2%. | nih.gov |
| IPRP-LC/cIMS | CRISPR sgRNA | Endonuclease digestion; ACQUITY Premier Oligonucleotide C18 column; mobile phases with HFIP and TEA. | Provides relative abundance of each isomer with excellent sensitivity, precision, and dynamic range. | acs.org |
| Weak Anion Exchange (WAX) Chromatography | Oligonucleotide samples | Chemical derivatization of impurities; Waters Gen-Pak FAX column; gradient elution. | Achieves excellent linearity between spiked impurity amount and UV area for quantification. | acs.org |
Characterization of Synthetic Impurities and Degradation Products
The analysis of synthetic impurities and degradation products is a critical aspect of quality control for phosphorothioate compounds. The manufacturing process and subsequent storage or stress conditions can lead to the formation of various related substances that must be identified and characterized.
Synthetic impurities in phosphorothioate oligonucleotides often arise from the solid-phase synthesis process. phenomenex.com These can include failure sequences (such as n-1 or n+2 mers), products of incomplete sulfurization which result in a phosphate diester (PO) linkage instead of a phosphorothioate (PS) one, and various chemical adducts. phenomenex.comresearchgate.net High-resolution mass spectrometry, particularly Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), coupled with liquid chromatography, is a powerful tool for profiling these low-level impurities. researchgate.net This approach allows for the detection of impurities like terminal phosphate monoesters, desulfurization products, and adducts from capping reagents. researchgate.net
Degradation of phosphorothioates can occur under various stress conditions such as extreme pH, high temperature, or oxidation. nih.gov Common degradation pathways include:
Desulfurization : The conversion of the phosphorothioate linkage to a phosphodiester linkage, often induced by oxidation. nih.gov This can even occur as an artifact during electrospray ionization mass spectrometry analysis due to reactions with hydroxyl radicals. researchgate.net
Depurination : The loss of a purine (B94841) base (adenine or guanine) under acidic conditions, creating an abasic site. nih.gov
Cleavage : The loss of nucleotide moieties from the 3'- or 5'-terminus of an oligonucleotide. nih.gov
Analytical methods like ion-pairing reversed-phase liquid chromatography tandem mass spectrometry (IP-RPLC-MS/MS) are essential for the in-depth characterization of these degradation products. nih.gov For certain challenging separations, chemical derivatization can be employed. For instance, depurinated impurities can be reacted with polar cysteine analogues to enable their complete separation from the parent compound using weak anion exchange (WAX) chromatography. nih.gov
Table 3: Common Impurities and Degradation Products of Phosphorothioates
| Type | Name/Description | Origin | Typical Analytical Method | Reference |
|---|---|---|---|---|
| Synthetic Impurity | Failure Sequences (e.g., n-1) | Incomplete coupling during solid-phase synthesis. | IP-RPLC-MS | phenomenex.com |
| Synthetic Impurity | Phosphate Diester (PO) Linkage | Incomplete sulfurization or in-process oxidation. | IP-RPLC-MS | phenomenex.comnih.gov |
| Synthetic Impurity | N(3)-(2-cyanoethyl) Adduct | Side reaction with deprotection reagents. | LC-FT-ICR-MS | researchgate.net |
| Degradation Product | Desulfurization Product | Oxidative stress (e.g., H₂O₂) or analytical artifact. | IP-RPLC-MS/MS | nih.govresearchgate.net |
| Degradation Product | Depurination Product (Abasic site) | Acidic stress conditions. | WAX Chromatography with Derivatization, LC-MS | nih.gov |
| Degradation Product | Terminal Cleavage Products | Thermal or pH stress. | IP-RPLC-MS/MS | nih.gov |
Environmental Behavior and Transformation of O Butyl Organothiophosphate Esters
Occurrence and Detection in Environmental Compartments (e.g., River Water)
Recent environmental monitoring has identified the presence of O-butyl organothiophosphate esters in aquatic systems, indicating their release into and persistence in the environment. A notable study in the Yangtze River Basin utilized high-resolution mass spectrometry to detect several organothiophosphate esters (OTPEs) in surface water samples. acs.orgnih.gov Among the seventeen samples analyzed, specific O-butyl containing compounds were identified, highlighting their presence in this major river system.
One of the detected compounds was identified as either O-butyl O-(butyl-methylphenyl) O-(di-butylphenyl) phosphorothioate (B77711) (BBMDBPt) or O,O-bis(dibutylphenyl) O-methyl phosphorothioate (BDBPMPt). acs.orgnih.gov This compound was found in 29% of the water samples. nih.gov The semi-quantitative analysis revealed that the mean concentration of this compound was 0.8 ng/L, with a range from below the limit of quantification (LOQ) to 6.3 ng/L. nih.gov
Another related compound, O-butyl O-ethyl O-hydrogen phosphorothioate (BEHPt), was detected in 100% of the samples, with a mean concentration of 17.2 ng/L and a range of 5.5–65.4 ng/L. acs.orgnih.gov The ubiquitous presence of this and other OTPEs in a significant water body like the Yangtze River suggests ongoing sources of these compounds into the environment. acs.orgnih.gov
The following table summarizes the detection of these O-butyl organothiophosphate esters in the Yangtze River Basin:
| Compound Name | Detection Frequency (%) | Mean Concentration (ng/L) | Concentration Range (ng/L) |
| O-butyl O-(butyl-methylphenyl) O-(di-butylphenyl) phosphorothioate / O,O-bis(dibutylphenyl) O-methyl phosphorothioate | 29 | 0.8 | |
| O-butyl O-ethyl O-hydrogen phosphorothioate | 100 | 17.2 | 5.5 - 65.4 |
Data sourced from a study on the surface water of the Yangtze River Basin. acs.orgnih.gov
Environmental Transformation Pathways
Once in the environment, O-butyl organothiophosphate esters are subject to various transformation processes that determine their persistence and the formation of potential transformation products. These pathways include oxidative transformation, hydrolytic degradation, and biotransformation.
A primary transformation pathway for organothiophosphate esters is the oxidative conversion of the P=S bond to a P=O bond, resulting in the formation of the corresponding organophosphate ester (OPE) analogue. researchgate.net This process, known as oxidative desulfuration, can be mediated by various environmental oxidants. researchgate.net
Evidence for this transformation in the aquatic environment was observed in the study of the Yangtze River Basin. A significant positive correlation (Spearman's correlation coefficient of 0.547) was found between the concentrations of O,O,O-tris(2,4-di-tert-butylphenyl) phosphorothioate (AO168═S) and its corresponding organophosphate analogue, tris(2,4-di-tert-butylphenyl) phosphate (B84403) (AO168═O). acs.orgnih.gov This correlation suggests that the phosphorothioate is a likely precursor to the phosphate ester in the river water, or that they share similar sources and environmental behaviors. acs.orgnih.gov This oxidative transformation is a critical aspect of their environmental fate as the resulting organophosphate esters may have different toxicological and physicochemical properties.
Hydrolysis is a key abiotic degradation pathway for many organophosphorus compounds. For O-butyl phosphorothioates, this process involves the cleavage of the ester bonds. The rate of hydrolysis is influenced by factors such as pH and temperature. lyellcollection.org
While specific kinetic data for O-Butyl phosphorothioate is limited, information on related compounds provides insight. For instance, the hydrolysis of S,S,S-Tributyl phosphorotrithioate (tribufos) is slow under neutral and acidic conditions but is more significant under alkaline conditions. nih.gov At a pH of 9, the half-life of tribufos (B1683236) was reported to be 124 days. nih.gov It is generally thought that O,O,O-Tributyl phosphorothioate undergoes hydrolysis in the presence of water, particularly under acidic or basic conditions, to form butanol and phosphoric acid derivatives. vulcanchem.com The hydrolysis of the closely related OPE, tributyl phosphate (TBP), is known to be catalyzed by both acids and bases. osti.gov
Microbial degradation is a significant route for the breakdown of organophosphorus compounds in the environment. issas.ac.cnnih.gov Various microorganisms have been shown to utilize these compounds as a source of carbon, phosphorus, or energy. issas.ac.cn The primary mechanism of microbial degradation is often enzymatic hydrolysis. issas.ac.cnmdpi.com
Source Apportionment and Environmental Transport Dynamics
The presence of O-butyl organothiophosphate esters in the environment is a result of their release from various sources and subsequent transport through different environmental compartments. While specific source apportionment for this compound is not well-documented, general sources of organophosphate esters include their use as flame retardants, plasticizers, and industrial additives. acs.orgnih.govtandfonline.com
The environmental transport of these compounds is governed by their physicochemical properties. Organophosphate esters can enter the environment through atmospheric deposition and surface runoff. acs.org Once in aquatic systems, their transport is influenced by factors such as water solubility and partitioning between dissolved and particulate phases. acs.orgosti.gov Modeling studies of organophosphate esters in urban environments suggest that emissions to the air can be transferred to water bodies through precipitation, with water transport being a significant removal process. acs.orgacs.orgnih.gov Atmospheric transport can also be a significant source of phosphorus to marine environments. frontiersin.org
Biological Interactions of Phosphorothioate Compounds Excluding Prohibited Elements
Interactions with Nucleic Acid Structures
The modification of the phosphate (B84403) backbone to a phosphorothioate (B77711) (PS) linkage is a cornerstone of oligonucleotide therapeutic development, primarily due to its profound effects on the stability and structural dynamics of nucleic acids.
Enhanced Nuclease Resistance of Phosphorothioate Backbones
A primary advantage of phosphorothioate modification is the enhanced resistance it confers against enzymatic degradation by nucleases. youtube.comnih.govnih.govnih.govidtdna.comassaygenie.com Unmodified DNA and RNA oligonucleotides are rapidly broken down by both endonucleases and exonucleases present in serum and within cells. idtdna.com The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone creates a phosphorothioate linkage that is less susceptible to cleavage by these enzymes. youtube.comidtdna.comassaygenie.com This increased stability significantly prolongs the half-life of the oligonucleotide in biological environments, allowing for sustained therapeutic action. youtube.comassaygenie.com
Research demonstrates that including at least three PS bonds at both the 5' and 3' ends of an oligonucleotide can effectively inhibit degradation by exonucleases. idtdna.com Full phosphorothioate modification provides comprehensive protection against both endo- and exonucleases. idtdna.comnih.gov This resistance to nucleolytic activity is a critical feature for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, enabling them to reach and interact with their intended targets. youtube.com
Table 1: Comparison of Nuclease Resistance
| Oligonucleotide Type | Backbone Linkage | Susceptibility to Nucleases | Resulting Half-Life |
|---|---|---|---|
| Unmodified Oligonucleotide | Phosphodiester | High | Short |
| Modified Oligonucleotide | Phosphorothioate | Low | Prolonged |
Influence of Phosphorothioate Stereochemistry on Enzymatic Stability
The introduction of a sulfur atom into the phosphodiester linkage creates a chiral center at the phosphorus atom, resulting in two possible stereoisomers: Rp and Sp. nih.govacs.orgresearchgate.net This stereochemistry significantly influences the enzymatic stability and biological activity of the oligonucleotide.
Studies have consistently shown that the Sp diastereomer confers greater resistance to nuclease degradation than the Rp diastereomer. nih.govresearchgate.net Certain nucleases, such as snake venom phosphodiesterase, selectively hydrolyze the Rp-configured linkages, while the Sp linkages remain largely intact. nih.gov This stereochemical preference means that oligonucleotides enriched with Sp isomers exhibit superior metabolic stability. nih.govresearchgate.net Conversely, the Rp configuration is often favored for the activity of enzymes like RNase H1, which is crucial for the mechanism of action of many antisense oligonucleotides. nih.govacs.org Therefore, controlling the stereochemistry of phosphorothioate linkages is a key strategy for optimizing the balance between stability and efficacy in therapeutic oligonucleotides. researchgate.net
Effects on Nucleic Acid Duplex Stability
While phosphorothioate modifications enhance nuclease resistance, they generally have a destabilizing effect on the resulting nucleic acid duplex. oup.com When a phosphorothioate-modified oligonucleotide binds to its complementary DNA or RNA target, the resulting duplex typically exhibits a lower melting temperature (Tm) compared to an equivalent duplex with a natural phosphodiester backbone. researchgate.netnih.govtrilinkbiotech.comresearchgate.net
For example, one study found that the Tm of a self-complementary 12-mer DNA duplex decreased from 68°C for the unmodified version to 49°C for the fully phosphorothioate-modified analogue. researchgate.netnih.gov This reduction in thermal stability is attributed to the altered charge distribution and geometry of the phosphorothioate linkage. The effect can vary depending on the specific nucleotide sequence. researchgate.netnih.gov Despite this lower binding affinity, the significant increase in nuclease resistance often outweighs the modest decrease in duplex stability for many therapeutic applications. oup.com
Interactions with Protein Systems
Phosphorothioate-modified oligonucleotides exhibit a strong propensity to bind to a wide array of proteins, a characteristic that profoundly influences their pharmacological properties, from distribution and cellular uptake to mechanism of action and off-target effects. nih.govresearchgate.netoup.com
Characterization of Phosphorothioate-Protein Binding
The sulfur-containing backbone of PS-oligonucleotides increases their affinity for proteins compared to their phosphodiester counterparts. assaygenie.comresearchgate.netresearchgate.netacs.org This interaction is critical for their in vivo behavior; binding to plasma proteins like albumin prevents rapid clearance by the kidneys and facilitates distribution to various tissues. nih.govoup.com
Inside the cell, PS-oligonucleotides interact with a multitude of intracellular proteins. nih.govoup.comoup.com Studies have identified over 50 ASO-binding proteins, many of which are involved in nucleic acid metabolism and transport. nih.govoup.comoup.com The binding is mediated through a combination of electrostatic and hydrophobic interactions. acs.orgnih.gov The extent of this protein binding is dependent on the degree of phosphorothioate modification; fully modified oligonucleotides show significantly greater protein binding than those with only partial modification. researchgate.netnih.gov
Table 2: Examples of Proteins Interacting with Phosphorothioate Oligonucleotides
| Protein Name | General Function | Potential Impact on ASO |
|---|---|---|
| Albumin | Plasma transport protein | Reduces renal clearance, aids tissue distribution |
| Ku70/Ku80 | DNA repair | Inhibits ASO activity by competing for binding with RNase H1 |
| La/SSB | RNA binding, processing | Enhances ASO activity, potentially by aiding nuclear accumulation |
| NPM1 (Nucleophosmin) | Ribosome biogenesis, chromatin remodeling | Enhances ASO activity, may assist in nuclear accumulation |
| ANXA2 (Annexin A2) | Membrane trafficking | May facilitate ASO release from endocytic pathways |
Source: Data compiled from multiple research studies. nih.govnih.govoup.comresearchgate.net
Impact on Protein Function and Cellular Processes
The interaction between phosphorothioate oligonucleotides and proteins is a critical determinant of their biological activity. nih.govresearchgate.netacs.org These interactions can either facilitate or hinder the intended therapeutic effect. For instance, some proteins can guide ASOs to the correct subcellular compartments, such as the nucleus, thereby enhancing their potency. nih.govoup.comresearchgate.net Proteins like La and NPM1 have been shown to increase ASO activity, likely by promoting their accumulation in the nucleus where they can engage their target mRNA. nih.govresearchgate.net
Conversely, some protein interactions can be inhibitory. The Ku70 and Ku80 proteins, for example, can bind to the ASO/RNA duplex and compete with RNase H1, thereby reducing the efficiency of target RNA degradation. nih.govoup.comresearchgate.net Furthermore, the extensive and sometimes non-specific binding of PS-oligonucleotides to proteins can lead to sequence-independent effects and potential toxicity by sequestering proteins from their normal functions. assaygenie.comresearchgate.netnih.gov This complex interplay highlights that the biological activity of a phosphorothioate-modified oligonucleotide is not solely a function of its sequence but is also heavily influenced by its network of protein interactions. nih.govacs.org
Cellular Uptake and Intracellular Distribution Mechanisms
However, these findings for large polymeric structures cannot be directly extrapolated to the small, single molecule of O-Butyl phosphorothioate. The cellular entry and subsequent distribution of small molecules are governed by different physicochemical properties and transport mechanisms, such as passive diffusion, carrier-mediated transport, or active transport, which are contingent on factors like lipophilicity, molecular weight, and recognition by specific transporters. Without dedicated studies on this compound, any description of its cellular uptake and distribution would be speculative.
Modulation of Gene Expression (Mechanistic Insights)
There is a significant body of research on how phosphorothioate-modified oligonucleotides modulate gene expression, primarily through antisense mechanisms that involve the sequence-specific binding to mRNA, leading to its degradation or blocked translation researchgate.netgenelink.comnih.gov. The phosphorothioate backbone in these oligonucleotides enhances their stability and protein-binding characteristics, which can influence their biological activity nih.gov.
Conversely, specific mechanistic insights into how the individual small molecule this compound modulates gene expression are currently lacking in the available scientific literature. The biological activity of antisense oligonucleotides is fundamentally linked to their nucleotide sequence, a feature that a simple molecule like this compound does not possess. Therefore, it would not operate via the same antisense mechanisms. Any potential effects on gene expression would likely proceed through entirely different pathways, possibly involving interactions with enzymes or signaling proteins, but such interactions have not been documented for this specific compound.
Natural Occurrence and Biological Roles of Phosphorothioate Modifications
Phosphorothioate modifications in DNA, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, occur naturally in the genomes of a wide range of bacteria and archaea mdpi.comnih.gov. This modification, known as phosphorothioation, is a physiological epigenetic modification mdpi.com. In these organisms, the phosphorothioate modification is sequence-specific and has been shown to play roles in a restriction-modification defense system against foreign DNA and in regulating gene expression nih.gov. The stereochemistry of these natural phosphorothioate linkages is specific, typically the Rp configuration mdpi.com.
While the natural occurrence of the phosphorothioate moiety as a modification in bacterial DNA is established, there is no evidence in the reviewed literature to suggest that the specific compound this compound occurs naturally. The documented natural phosphorothioates are part of the DNA backbone and are synthesized enzymatically in situ, not as free small molecules like this compound. The biological roles identified are tied to the context of the DNA polymer and its interactions within the cell nih.gov.
Computational and Theoretical Investigations of O Butyl Phosphorothioate Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure, which in turn governs the reactivity and properties of O-butyl phosphorothioate (B77711). northwestern.eduaustinpublishinggroup.com Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to solve the electronic Schrödinger equation, providing information on molecular orbitals, electron density, and electrostatic potentials. austinpublishinggroup.comarxiv.org
These calculations can distinguish between diastereoisomers based on the positioning of the sulfur atom, as even minor structural changes can lead to significant alterations in the molecule's electronic structure and electrostatic potential surfaces. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors derived from QM calculations. The energy gap between HOMO and LUMO is indicative of the molecule's kinetic stability and reactivity. austinpublishinggroup.com For instance, studies on related phosphorothioate oligonucleotides have shown that structural modifications, such as changing the backbone from LNA to DNA, can shift the position and energy of these frontier orbitals, thereby altering the molecule's reactivity profile. nih.gov
DFT calculations have been instrumental in elucidating reaction mechanisms involving phosphorothioates. For example, in the S-arylation of phosphorothioate diesters, DFT studies have shown that the reaction proceeds via an inner-sphere mechanism. nih.govacs.org These calculations can predict whether a reaction will follow a radical or an ionic pathway by computing the energy required for bond cleavages. nih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. fortunejournals.com By integrating Newton's laws of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of O-butyl phosphorothioate systems. nih.govfrontiersin.org These simulations rely on a force field, which is a set of parameters that define the potential energy of the system. fortunejournals.com
MD simulations are particularly valuable for understanding how modifications, such as the phosphorothioate group, affect the structure and dynamics of larger molecules like oligonucleotides. nih.gov Studies have shown that phosphorothioate modifications can significantly alter the conformational sampling of single-stranded RNA, causing shifts between high and low twist states. nih.gov This conformational flexibility can influence how the molecule recognizes and binds to its targets. nih.gov
Force-Field Based Modeling and Parameterization for Complex Systems
Force-field based modeling, also known as molecular mechanics, is a computational method that calculates the energy of a system as a function of its nuclear positions, ignoring the explicit representation of electrons. wustl.edu This approach is significantly faster than QM methods, making it suitable for large and complex systems. wustl.edu A key aspect of force-field modeling is the development of accurate parameters that describe the interactions within the molecule, such as bond stretching, angle bending, and torsional rotations. wustl.edu
The transferability of force field parameters is crucial, allowing parameters developed for small molecules to be applied to larger, related systems. wustl.edu For modified molecules like this compound, specific parameters for the phosphorothioate group are necessary. The development of these parameters often involves fitting to high-level QM calculations or experimental data. nih.govplos.org For example, parameters for the P-S bond length, angles involving the sulfur atom, and torsional parameters for the S-P-O-C dihedral angle are derived to accurately model the behavior of phosphorothioate-containing molecules. nih.gov
Several force fields, such as AMBER and CHARMM, are widely used for simulating biomolecules. acs.orgresearchgate.net Efforts are continuously made to refine and develop new parameters for modified nucleic acids to improve the accuracy of MD simulations. nih.govacs.org For instance, different parameterization strategies exist for the phosphorothioate backbone, which can lead to variations in the resulting force field parameters. nih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in predicting reaction pathways and identifying the high-energy transition states that connect reactants to products. researchgate.net DFT calculations are a primary tool for this purpose. acs.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway. researchgate.net
For example, in the S-arylation of phosphorothioate diesters, computational studies have identified two possible pathways involving either three- or five-membered cyclic transition states. nih.govacs.org The calculations revealed that the five-membered cyclic transition state is energetically favored, explaining the observed selectivity of the reaction. nih.govacs.org Similarly, in the conversion of phosphoramidates to phosphotriesters, DFT calculations have been used to find the transition state structures and determine the activation energies for different proposed mechanisms. researchgate.netresearchgate.net
These computational predictions can also explain the stereochemical outcome of a reaction. For P-chiral phosphorothioates, it has been shown computationally and experimentally that S-arylation proceeds with retention of the configuration at the phosphorus atom. nih.govacs.org This is because the integrity of the phosphorus center is maintained throughout the predicted mechanistic pathway. nih.govacs.org
Elucidation of Structure-Activity Relationships through Computational Models
Computational models are instrumental in elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.govacs.org By correlating computed molecular properties with observed activity, these models can help in the design of more potent and selective molecules. researchgate.net
For phosphorothioate-containing compounds, such as antisense oligonucleotides, computational models can explain how modifications affect properties like nuclease stability, binding affinity, and cellular uptake. frontiersin.org For instance, while phosphorothioate modifications increase stability against enzymatic degradation, they can also lead to non-specific protein binding. frontiersin.org Computational studies can help in designing oligonucleotides with alternative modifications to mitigate these off-target effects while retaining the desired therapeutic properties. frontiersin.org
Quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new compounds based on their structural features. These models use descriptors derived from computational chemistry, such as electronic properties, steric parameters, and hydrophobicity, to build a mathematical relationship with biological activity. For example, in the context of organophosphate pesticides, SAR models can be used to assess the risks associated with exposure to these compounds and their transformation products. researchgate.net
Advanced Applications and Functionalization in Chemical Research
Rational Design of Chemically Modified Oligonucleotides for Research Probes
The introduction of phosphorothioate (B77711) (PS) moieties into oligonucleotides is a key strategy for enhancing their properties for use as research probes. oup.com This modification involves replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, a change that confers significant advantages. wikipedia.org
One of the primary benefits of this modification is increased stability against nuclease degradation. wikipedia.org This enhanced stability extends the half-life of the oligonucleotide probes in cellular environments, which is crucial for applications involving the detection and monitoring of specific nucleic acid sequences. wikipedia.org The synthesis of these modified oligonucleotides is typically achieved through solid-phase synthesis using the phosphoramidite (B1245037) method, where the standard oxidation step is replaced by a sulfurization reaction. wikipedia.org
While the protein-binding characteristics of phosphorothioate-modified oligonucleotides are complex, they are a critical aspect of their design. Increased non-specific protein binding can occur, which may need to be mitigated through careful design of the probe sequence and modification strategy. scilit.com The introduction of an alkyl group, such as a butyl group, can influence the lipophilicity of the oligonucleotide, potentially affecting its cellular uptake and distribution. However, specific research detailing the precise effects of an O-butyl modification on probe performance is not extensively covered in the available literature.
The stereochemistry at the phosphorus center is another important consideration in the design of phosphorothioate oligonucleotides. The substitution of sulfur for oxygen creates a chiral center, resulting in Rp and Sp diastereomers. umich.edu These stereoisomers can exhibit different properties, and methods for the stereocontrolled synthesis of phosphorothioate oligonucleotides have been developed to address this. umich.edu
Table 1: Key Considerations in the Design of Phosphorothioate-Modified Oligonucleotide Probes
| Feature | Description | Relevance to Probe Design |
| Nuclease Resistance | The phosphorothioate backbone is more resistant to degradation by cellular nucleases compared to the natural phosphodiester backbone. wikipedia.org | Enhances the stability and longevity of the probe within biological systems. |
| Stereochemistry | The phosphorus center in a phosphorothioate linkage is chiral, leading to Rp and Sp diastereomers. umich.edu | The specific stereoisomer can influence the probe's binding affinity and nuclease resistance. |
| Protein Binding | Phosphorothioate modifications can increase binding to cellular proteins. scilit.com | This can affect the probe's bioavailability and potential for non-specific interactions. |
| Synthesis Method | Typically synthesized via solid-phase phosphoramidite chemistry with a sulfurization step. wikipedia.org | Allows for the precise, site-specific incorporation of phosphorothioate linkages. |
Use as Versatile Synthetic Intermediates in Organic Synthesis
Phosphorothioates, including S-alkyl derivatives, are valuable intermediates in organic synthesis due to the unique reactivity conferred by the phosphorus-sulfur bond. nih.gov These compounds can be synthesized through various methods, such as the reaction of dialkyl phosphites with sulfenyl chlorides or through the condensation of phosphorchloridates with thiols. nih.gov A one-pot reaction of alkyl halides with diethyl phosphite (B83602) in the presence of sulfur and a base offers an efficient route to S-alkyl phosphorothioates. nih.govbeilstein-journals.org
The reactivity of S-alkyl phosphorothioates allows them to participate in a range of chemical transformations. For instance, they can undergo nucleophilic substitution reactions where the phosphorothioate moiety acts as a leaving group or as the nucleophile itself. researchgate.netoup.com The ambident nature of the thiophosphate anion allows for either S-alkylation or O-alkylation, depending on the reaction conditions and the nature of the electrophile. nih.gov
Recent advancements have focused on developing novel three-component reactions for the synthesis of S-alkyl phosphorothioates. rsc.orgrsc.orgx-mol.com One such method involves the ring-opening of cyclic sulfonium (B1226848) salts with elemental sulfur and H-phosphonates, providing a diverse range of phosphorothioate-containing compounds in good yields. rsc.orgrsc.orgx-mol.com These synthetic strategies highlight the utility of phosphorothioates as building blocks for more complex molecules. The specific use of O-Butyl phosphorothioate as a versatile intermediate is not extensively detailed, but it can be inferred that it would participate in similar reactions, with the butyl group potentially influencing solubility and reactivity.
Table 2: Synthetic Methods for S-Alkyl Phosphorothioates
| Method | Reactants | Key Features |
| One-Pot Alkylation | Alkyl halide, Diethyl phosphite, Sulfur, Base | Efficient, solvent-free conditions possible with microwave irradiation. nih.govbeilstein-journals.org |
| Ring-Opening of Sulfonium Salts | Cyclic sulfonium salt, S8, H-phosphonate | Mild, transition-metal-free conditions with high atom efficiency. rsc.orgrsc.orgx-mol.com |
| Reaction with Thiophosphate Salts | O,O'-dialkyl thiophosphoric acid, Alkyl halide, Base | Direct route via the formation of the O,O'-dialkyl thiophosphate anion. nih.gov |
| Condensation | Phosphorchloridate, Thiol | A traditional method for forming the P-S bond. nih.gov |
Q & A
Basic: What are the standard synthetic routes for O-Butyl phosphorothioate, and what are the critical parameters influencing yield and purity?
This compound is typically synthesized via nucleophilic substitution or esterification reactions. Key parameters include:
- Reagent stoichiometry : Excess thiolating agents (e.g., H2S or thiourea) improve sulfur incorporation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like oxidation .
Methodological Tip : Monitor reaction progress via <sup>31</sup>P NMR to track phosphorus-sulfur bond formation .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- <sup>31</sup>P NMR : Detects phosphorothioate-specific shifts (δ 40–60 ppm) and distinguishes thioate from phosphate analogs .
- LC-MS/MS : Quantifies purity and identifies degradation products using fragmentation patterns (e.g., m/z 153 for the thiophosphate moiety) .
- FTIR : Confirms S=O and P-S bond signatures (1050–1150 cm<sup>-1</sup>) .
Data Conflict Resolution : Cross-validate results with orthogonal methods (e.g., elemental analysis) to address discrepancies in sulfur content .
Advanced: How do pH and temperature affect the hydrolytic stability of this compound in aqueous solutions?
- pH Dependency : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack by OH<sup>-</sup> on the phosphorus center. Acidic conditions (pH < 3) promote protonation of the sulfur, reducing stability .
- Temperature : Arrhenius plots reveal a 2.5-fold increase in degradation rate per 10°C rise (Q10 = 2.5) .
Experimental Design : Use buffered solutions (pH 3–11) and conduct accelerated stability studies at 25°C, 40°C, and 60°C with periodic sampling for HPLC analysis .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The thiophosphate group’s reduced electronegativity (vs. phosphate) increases susceptibility to nucleophilic attack. Key factors:
- Steric effects : Bulky substituents on the phosphorus atom hinder SN2 pathways, favoring SN1 mechanisms .
- Leaving group ability : The butyl group’s poor leaving capacity necessitates catalytic acid/base conditions for efficient substitution .
Validation : Kinetic isotope effects (KIEs) and computational modeling (DFT) can elucidate transition states .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .
- Humidity : Use desiccants (e.g., silica gel) to prevent hydrolysis; water content should be < 0.1% .
Quality Control : Perform Karl Fischer titration for moisture analysis pre-storage .
Advanced: How can this compound be functionalized for applications in bio-conjugation or prodrug synthesis?
- Thiol-reactive linkers : Maleimide or disulfide bridges enable conjugation to biomolecules (e.g., antibodies) .
- Enzymatic activation : Phosphatase-sensitive prodrugs release active thiols in target tissues .
Analytical Challenge : Use SEC-HPLC to confirm conjugate integrity and avoid aggregation artifacts .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to potential H2S release during decomposition .
- PPE : Nitrile gloves and goggles are mandatory; avoid skin contact given possible alkylating activity .
Emergency Protocol : Neutralize spills with 10% NaHCO3 and evacuate the area .
Advanced: What role does this compound play in studying bacterial DNA phosphorothioation?
It serves as a structural analog to investigate dndABCDE-mediated sulfur incorporation in DNA backbones .
- Application : Radiolabeled this compound (with <sup>35</sup>S) tracks modification efficiency in E. coli mutants .
- Limitation : Does not replicate sequence-specific modification patterns observed in vivo .
Basic: How can researchers resolve conflicting data on the acute toxicity of this compound in mammalian cell lines?
- Dose-Response Analysis : Use Hill plots to differentiate cytotoxic (IC50) vs. sublethal effects .
- Assay Validation : Compare MTT, LDH, and apoptosis assays to rule out methodological biases .
Data Table :
| Assay Type | IC50 (µM) | R<sup>2</sup> (Hill Plot) |
|---|---|---|
| MTT | 120 ± 15 | 0.92 |
| LDH | 95 ± 10 | 0.85 |
Advanced: What computational models predict the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
